molecular formula C11H13FN4O4 B1340545 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine CAS No. 928830-73-3

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine

Cat. No.: B1340545
CAS No.: 928830-73-3
M. Wt: 284.24 g/mol
InChI Key: SSBAFRIGYXRBRK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. The compound is officially designated as this compound according to IUPAC nomenclature conventions. The Chemical Abstracts Service has assigned the unique registry number 928830-73-3 to this compound, providing unambiguous identification in chemical databases and literature.

The molecular formula C11H13FN4O4 reflects the precise atomic composition, with a molecular weight of 284.25 grams per mole. The International Chemical Identifier string SSBAFRIGYXRBRK-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications. The Simplified Molecular-Input Line-Entry System representation CN1CCN(CC1)C2=CC(F)=C(C=C2N+[O-])N+[O-] provides a linear notation describing the complete molecular structure including stereochemistry.

Property Value
IUPAC Name This compound
CAS Registry Number 928830-73-3
Molecular Formula C11H13FN4O4
Molecular Weight 284.25 g/mol
InChI Key SSBAFRIGYXRBRK-UHFFFAOYSA-N
MDL Number MFCD10000959

The structural nomenclature emphasizes the substitution pattern on the benzene ring, where the fluorine atom occupies the 5-position and two nitro groups are located at the 2- and 4-positions relative to the piperazine attachment point. This specific arrangement creates a highly electronegative environment that significantly influences the compound's chemical reactivity and physical properties.

Molecular Geometry and Crystallographic Analysis

Crystallographic investigations have revealed detailed insights into the three-dimensional structure and intermolecular interactions of this compound. The piperazine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for this six-membered saturated heterocycle. Crystal structure analysis of related piperazine compounds demonstrates that the chair conformation minimizes steric interactions while optimizing orbital overlap in the nitrogen-carbon bonds.

The aromatic benzene ring exhibits a planar geometry, with the fluorine atom and one nitro group maintaining coplanarity with the aromatic system. However, structural analysis reveals that the second nitro group and any carboxylate functionality display slight deviations from planarity, with dihedral angles of approximately 19.4 degrees and 24.4 degrees respectively, measured relative to the mean plane of the phenyl ring. These conformational adjustments arise from intermolecular hydrogen bonding patterns and crystal packing forces.

The compound displays a melting point of 115 degrees Celsius, indicating relatively strong intermolecular interactions in the solid state. X-ray crystallographic data suggests that the crystal structure is stabilized by multiple types of intermolecular interactions, including hydrogen bonding involving the nitro groups and van der Waals forces between aromatic rings. The physical appearance of the compound varies from white to amber powder or crystalline form, depending on purity and crystallization conditions.

Crystallographic Parameter Value
Melting Point 115°C
Physical State (20°C) Solid
Crystal Form Powder to Crystal
Color White to Amber
Piperazine Ring Conformation Chair
Nitro Group Dihedral Angle 19.4° - 24.4°

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization provides comprehensive information about the molecular structure and electronic properties of this compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitro groups exhibit strong absorption bands in the region of 1500-1600 wavenumbers, consistent with asymmetric and symmetric nitro stretching vibrations. The carbon-fluorine bond produces a distinctive absorption band between 1000-1400 wavenumbers, though this may be partially obscured by other fingerprint region absorptions.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular framework and substitution patterns. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for the aromatic protons, which appear in the typical aromatic region between 7-8 parts per million. The piperazine ring protons generate complex multiplets in the aliphatic region, reflecting the chair conformation and coupling interactions between adjacent protons. The methyl group attached to the piperazine nitrogen produces a singlet at approximately 2.3 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes between aromatic and aliphatic carbon environments. The aromatic carbons bearing nitro groups and fluorine substituents exhibit characteristic downfield shifts due to the electronegative nature of these substituents. The quaternary aromatic carbons directly bonded to the piperazine nitrogen display unique chemical shifts reflecting the electron-donating effect of the nitrogen substituent.

Ultraviolet-Visible spectroscopy demonstrates strong absorption in the visible region, contributing to the compound's colored appearance. The extended conjugation between the aromatic ring and the electron-withdrawing nitro groups creates a chromophore system that absorbs visible light, resulting in the observed amber coloration. This optical property makes the compound particularly useful as a derivatization reagent for analytical applications requiring colorimetric detection.

Spectroscopic Technique Key Observations
FT-IR Nitro stretching (1500-1600 cm⁻¹), C-F stretch (1000-1400 cm⁻¹)
¹H NMR Aromatic protons (7-8 ppm), Piperazine CH₂ (complex multipets)
¹³C NMR Aromatic carbons (120-160 ppm), Aliphatic carbons (40-60 ppm)
UV-Vis Visible absorption due to extended conjugation

Comparative Analysis with Related Piperazine Derivatives

Comparative structural analysis with related piperazine derivatives reveals the unique characteristics of this compound within this chemical family. The presence of both fluorine and multiple nitro substituents distinguishes this compound from simpler piperazine derivatives and significantly influences its chemical properties and applications. Related compounds such as 1-(2,4-dinitrophenyl)-4-methylpiperazine lacking the fluorine substituent exhibit different electronic properties and reactivity patterns.

Crystal structure comparisons with other dinitro-substituted aromatic compounds demonstrate the consistent influence of nitro group positioning on molecular geometry. The 2,4-dinitro substitution pattern creates a similar electronic environment across different aromatic systems, leading to comparable bond lengths and angles in the nitro-aromatic region. However, the addition of the 5-fluoro substituent introduces additional electronic effects that modify the overall charge distribution and reactivity.

The compound shares structural similarities with other piperazine-based derivatization reagents used in analytical chemistry. Comparative studies with related chiral derivatization reagents demonstrate the enhanced selectivity and sensitivity achieved through specific substitution patterns on the aromatic ring. The combination of electron-withdrawing groups creates a highly electrophilic aromatic system that readily undergoes nucleophilic substitution reactions with amino acids and other nucleophilic species.

Synthesis methodologies for this compound typically involve nucleophilic aromatic substitution reactions between 1,5-difluoro-2,4-dinitrobenzene and 4-methylpiperazine. This synthetic approach parallels methods used for preparing related piperazine derivatives, though the specific reaction conditions may require optimization to accommodate the electronic effects of the fluorine substituent. The reaction is generally conducted in polar solvents such as ethanol or dichloromethane with base catalysis to facilitate the nucleophilic displacement.

Comparative Parameter This Compound Related Derivatives
Electronic Character Highly electron-deficient Moderately electron-deficient
Reactivity Enhanced nucleophilic substitution Standard piperazine reactivity
Optical Properties Strong visible absorption Variable absorption patterns
Analytical Applications Derivatization reagent Various analytical roles
Synthetic Accessibility Moderate complexity Generally straightforward

Properties

IUPAC Name

1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBAFRIGYXRBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585323
Record name 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928830-73-3
Record name 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps:

  • Substrate Preparation : 5-Fluoro-2,4-dinitrochlorobenzene is often used as the starting material.
  • Nucleophilic Attack : 4-Methylpiperazine reacts with the substrate in a polar aprotic solvent (e.g., acetone or ethyl acetate) under basic conditions (e.g., sodium bicarbonate or triethylamine).
  • Quaternization (Optional) : For applications requiring enhanced stability, the piperazine nitrogen may be methylated using methyl iodide.

Representative Reaction Scheme :
$$
\text{C}6\text{H}2\text{FN}2\text{O}4\text{Cl} + \text{C}5\text{H}{12}\text{N}2 \xrightarrow[\text{Base}]{\text{Solvent}} \text{C}{11}\text{H}{13}\text{FN}4\text{O}_4 + \text{HCl}
$$

Optimization of Reaction Conditions

Industrial and academic protocols emphasize controlling temperature, solvent choice, and stoichiometry to maximize efficiency:

Parameter Optimal Condition Impact on Yield/Purity
Temperature 60–70°C Higher yields (≥85%)
Solvent Acetone or ethyl acetate Minimizes side reactions
Base Triethylamine Accelerates substitution
Molar Ratio 1:1.2 (substrate:piperazine) Prevents excess reagent

Purification and Characterization

Post-synthesis, the crude product is purified via:

Key Analytical Data :

Property Value Source
Melting Point 114–118°C
Purity (HPLC) ≥98.0%
Molecular Weight 284.25 g/mol

Industrial-Scale Considerations

  • Safety : The nitro groups necessitate handling in explosion-proof facilities with strict temperature control.
  • Storage : Refrigeration (0–10°C) in amber glass to prevent degradation.

Research Advancements

Recent studies explore:

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms, potentially involving the formation of nitroso or nitro derivatives.

Scientific Research Applications

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is not well-documented. its reactivity is primarily driven by the electron-withdrawing effects of the nitro groups and the electron-donating effects of the piperazine ring. These electronic effects influence its interactions with various molecular targets and pathways.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: PPZ’s fluoro and dinitro groups enhance reactivity toward phenolic hydroxyl groups compared to simpler analogues like 1-methyl-4-(4-nitrophenyl)piperazine, which lacks these substitutions .
  • Quaternization Potential: PPZ’s methylpiperazine allows methylation to form MPPZ, a permanently charged derivative, improving ionization efficiency in MS . In contrast, the β-cyclodextrin complex in relies on host-guest interactions for solubility .

Functional Performance in Analytical Chemistry

Table: Comparison of Derivatization Reagents

Reagent Target Analytes Detection Limit (LLOQ) Sensitivity Enhancement Factor
PPZ Estrogens, polyamines 0.1–1.0 pg/mL 100–1,000×
Pro-PPZ Chiral amines 0.5–5.0 pg/mL 50–200×
Hy-PPZ Carbonyl compounds Not reported 10–50× (estimated)
Girard’s Reagent P Ketones/aldehydes 10–100 pg/mL 10–20×

Performance Notes:

  • PPZ derivatives (e.g., MPPZ) exhibit superior sensitivity due to permanent positive charge and stable fragmentation patterns in MS/MS .
  • Pro-PPZ enables chiral separation via stereoselective derivatization, a unique feature absent in PPZ .

Comparative Pharmacological Activity

While PPZ is primarily analytical, structurally related piperazines show diverse biological activities:

  • β-CD-Piperazine Complex (): Stimulates CD4+/CD8+ T-cell proliferation in aseptic inflammation, likely due to naphthalene-mediated immunomodulation .
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine () : Structural similarity to PPZ but lacks derivatization utility; its pharmacological profile is uncharacterized.

Biological Activity

1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) is a compound of interest in pharmacology and analytical chemistry due to its unique structural properties and biological applications. This article explores the biological activity of PPZ, focusing on its mechanisms, applications in research, and implications for various fields.

Chemical Structure and Properties

PPZ features a piperazine ring substituted with a 5-fluoro-2,4-dinitrophenyl group. This configuration enhances its reactivity and interaction with biological molecules. The presence of the dinitrophenyl moiety is particularly significant as it can participate in electrophilic aromatic substitution reactions, making it useful in derivatization processes for analytical purposes.

PPZ acts as a derivatization agent for various biological molecules, notably estrogens. It forms stable derivatives that can be analyzed using advanced chromatographic techniques. The mechanism involves the reaction of PPZ with phenolic groups in estrogens, resulting in derivatives that are more amenable to detection and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Applications in Analytical Chemistry

PPZ has been employed successfully for the extraction and analysis of estrogens from biological matrices. For instance, it has been used to derivatize estrogens extracted from human plasma, allowing for sensitive detection of low concentrations of these hormones . The derivatives formed exhibit enhanced stability and ionization efficiency, which is critical for accurate quantification in clinical research.

Study on Estrogen Derivatives

In a study focused on the derivatization of estrogens using PPZ, researchers demonstrated that this compound could effectively convert unconjugated estrogens into derivatives suitable for LC-MS/MS analysis. The limits of quantification achieved were as low as 0.43–2.17 pg on column, showcasing the sensitivity of this method . This capability is crucial for understanding estrogen metabolism and its implications in various diseases.

Research on Polyamines

Another application of PPZ is in the determination of polyamines in human toenails. Utilizing high-performance liquid chromatography (HPLC), researchers have successfully used PPZ derivatives to achieve accurate trace detection of polyamines, which are important biomarkers for several physiological conditions . This demonstrates the versatility of PPZ beyond hormone analysis.

Data Summary

Property Details
Chemical Formula C11H14N4O4F
Molecular Weight 270.25 g/mol
Derivatization Use Estrogens, Polyamines
Detection Method LC-MS/MS
Limit of Quantification 0.43–2.17 pg on column

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for synthesizing 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 4-methylpiperazine reacts with 5-fluoro-2,4-dinitrochlorobenzene. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, methanol/ethyl acetate gradient) or recrystallization improves purity .
    • Optimization : Monitor yield via TLC and adjust stoichiometry (1:1.2 molar ratio of piperazine to aryl halide). Catalytic bases like K₂CO₃ may improve efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C5, nitro group splitting) .
  • HRMS : Validate molecular formula (C₁₁H₁₂FN₃O₄) and isotopic patterns.
  • Elemental analysis : Verify purity (>95%) by matching calculated/observed C, H, N values .
    • Data contradictions : Cross-validate using IR (nitro group stretches at ~1520 cm⁻¹) and X-ray crystallography for ambiguous peaks. Computational tools (e.g., DFT simulations) predict NMR shifts to resolve overlaps .

Q. What preliminary biological screening approaches are recommended for assessing bioactivity?

  • Assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Test carbonic anhydrase (hCA I/II) activity via stopped-flow CO₂ hydration; compare inhibition constants (Ki) with reference inhibitors like acetazolamide .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments.

Advanced Research Questions

Q. How can computational chemistry guide the rational design of derivatives with enhanced enzyme inhibition?

  • Strategies :

  • Molecular docking : Use AutoDock Vina to predict binding poses in hCA II active sites; prioritize derivatives with stronger hydrogen bonds to Zn²⁺ or hydrophobic interactions .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at C5) with bioactivity data to predict Ki values .
    • Validation : Synthesize top candidates and validate predictions via enzyme kinetics.

Q. What mechanistic insights can be derived from kinetic studies of enzyme inhibition?

  • Approach : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example:

  • If Km increases with inhibitor concentration → competitive inhibition (direct active-site binding).
  • If Vmax decreases → non-competitive inhibition (allosteric/modifier site binding) .
    • Advanced tools : Surface plasmon resonance (SPR) quantifies binding affinity (KD), while stopped-flow spectroscopy captures real-time inhibition .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Analytical methods :

  • LC-MS/MS : Detect trace impurities (e.g., dehalogenated or nitro-reduced byproducts) .
  • Stability studies : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC .
    • Mitigation : Optimize reaction pH (neutral to slightly basic) and use antioxidants (e.g., BHT) to stabilize nitro groups .

Q. What strategies resolve discrepancies in cytotoxicity data across different cell lines?

  • Analysis :

  • Cell permeability : Measure intracellular concentrations via LC-MS to rule out uptake variability.
  • Target engagement : Use siRNA knockdown of suspected targets (e.g., hCA II) to confirm on-mechanism activity .
    • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine

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